molecular formula C8H15NO B2558712 7-Methyl-8-oxa-5-azaspiro[3.5]nonane CAS No. 1955540-56-3

7-Methyl-8-oxa-5-azaspiro[3.5]nonane

Cat. No.: B2558712
CAS No.: 1955540-56-3
M. Wt: 141.214
InChI Key: PKOSNXIRJSEGDW-UHFFFAOYSA-N
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Description

7-Methyl-8-oxa-5-azaspiro[3.5]nonane (CAS 1955540-56-3) is a chemical compound featuring a spirocyclic architecture that incorporates both nitrogen and oxygen heteroatoms, making it a valuable scaffold in medicinal chemistry and drug discovery research . The core azaspiro[3.5]nonane structure is recognized as a privileged scaffold in pharmaceutical development, with research indicating its potential as a key structural component in the design of potent enzyme inhibitors . Specifically, related spirocyclic cores, such as the 7-azaspiro[3.5]nonane, have been identified as superior lead structures for novel inhibitors of Fatty Acid Amide Hydrolase (FAAH), demonstrating high potency values (k inact /K i > 1500 M -1 s -1 ) . Compounds based on this and similar spirocyclic frameworks are frequently investigated for a wide spectrum of therapeutic applications, which can include the treatment of neuropathic pain, anxiety, inflammatory conditions, and overactive bladder, among others . The molecular formula of this compound is C 8 H 15 NO, with a molecular weight of 141.21 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-8-oxa-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-5-9-8(6-10-7)3-2-4-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOSNXIRJSEGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(CCC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methyl 8 Oxa 5 Azaspiro 3.5 Nonane and Its Derivatives

Retrosynthetic Analysis of the 7-Methyl-8-oxa-5-azaspiro[3.5]nonane Core

Detailed retrosynthetic analyses for this compound are not extensively documented in publicly available scientific literature. However, a general approach to dissecting this spirocyclic system would likely involve key bond disconnections at the spirocyclic center or within the heterocyclic rings. Plausible strategies could involve disconnecting the C-N or C-O bonds in the oxazinane ring or breaking the azetidine (B1206935) ring. This would lead to simpler, more readily available starting materials.

Strategic Approaches for Spirocyclic Framework Construction

The construction of the azaspiro[3.5]nonane framework is a critical step in the synthesis of this compound and its derivatives. General strategies often involve the formation of one of the rings onto a pre-existing cyclic core.

Cyclization Reactions for Azaspiro[3.5]nonane Formation

The formation of the azaspiro[3.5]nonane core is typically achieved through cyclization reactions. These can be broadly categorized into multistep routes and specific cyclization mechanisms.

While specific multistep synthetic routes for this compound are not detailed in the available literature, related structures such as 2-oxa-7-azaspiro[3.5]nonane have been synthesized. One such approach involves the construction of a piperidine (B6355638) ring followed by the formation of the second heterocyclic ring. For instance, the synthesis of a related 2,5-dioxa-8-azaspiro[3.5]nonane involves the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by an intramolecular cyclization.

Specific cyclization mechanisms that could be applied to the synthesis of the 8-oxa-5-azaspiro[3.5]nonane core include intramolecular alkylation or reductive amination strategies. For example, a precursor containing both an amine and a suitable leaving group on a piperidine or morpholine-derived scaffold could undergo intramolecular cyclization to form the spirocyclic system. However, specific examples of enaminol cyclization or intramolecular alkylation leading directly to this compound are not readily found in the scientific literature.

Introduction of the Methyl Group and Other Functionalizations

The introduction of the methyl group at the 7-position is a key functionalization step. This could potentially be achieved through several methods, depending on the synthetic intermediate. If the oxazinane ring is formed from an acyclic precursor, a methyl-substituted building block could be used. Alternatively, methylation of a suitable precursor, such as a ketone or an enolate at the C7 position, could be a viable strategy. Further functionalization of the azaspiro[3.5]nonane core is also a critical aspect for developing derivatives with potential biological activity.

Protecting Group Chemistry in this compound Synthesis

In any multi-step synthesis of a molecule with multiple reactive sites, such as this compound, the use of protecting groups is crucial. The secondary amine in the azaspiro core is a likely site for protection to prevent unwanted side reactions during functionalization of other parts of the molecule. Common amine protecting groups include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), or a benzyl (B1604629) group. The choice of protecting group would depend on its stability to the reaction conditions used in subsequent steps and the ease of its removal. For example, a benzyl group can be removed by catalytic hydrogenation. Specific details on the protecting group strategies employed in the synthesis of this compound are not explicitly available in the reviewed literature.

Reagents, Catalysts, and Reaction Condition Optimization

The construction of the this compound scaffold and its derivatives relies on a carefully orchestrated sequence of reactions, where the choice of reagents, catalysts, and conditions is paramount to achieving high yields and purity.

Application of Specific Reagents

The synthesis of related oxa-azaspiro[3.5]nonane systems often involves powerful reducing agents to convert amide or ester functionalities into amines or alcohols, respectively.

Lithium Aluminum Hydride (LiAlH₄): This potent reducing agent is a key reagent in the synthesis of similar azaspiro structures. For instance, in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, lithium aluminum hydride is employed to reduce a cyclic amide intermediate. google.com Similarly, the preparation of 7-oxo-2-azaspiro[3.5]nonane utilizes LiAlH₄ for a reduction step. The high reactivity of LiAlH₄ necessitates careful handling and is typically used in anhydrous solvents to prevent violent reactions with water.

While a direct synthetic route for this compound is not extensively detailed in publicly available literature, the introduction of the methyl group could potentially be achieved through several methods. One plausible approach is through reductive amination. nih.govmasterorganicchemistry.com This process would involve the reaction of a suitable ketone precursor with an amine, followed by reduction of the resulting imine or enamine. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often favored for this transformation due to their selectivity. masterorganicchemistry.com

The table below outlines the roles of key reagents in the synthesis of related spirocyclic compounds, which can be extrapolated to the synthesis of this compound.

ReagentRole in Synthesis of Related Oxa-Azaspiro CompoundsPotential Application for this compound
Lithium Aluminum Hydride (LiAlH₄) Reduction of amide or ester functionalities to form the amine or alcohol portions of the spirocycle. google.comReduction of a precursor lactam or ester to form the core spirocyclic structure.
Palladium on Carbon (Pd/C) Catalytic hydrogenation for the removal of protecting groups, such as a benzyl group from a nitrogen atom. google.comDeprotection of the nitrogen atom in a late-stage synthetic intermediate.
Sodium Cyanoborohydride (NaBH₃CN) Selective reduction of imines to amines in reductive amination reactions. masterorganicchemistry.comIntroduction of the methyl group via reductive amination of a ketone precursor with methylamine.

This table is based on synthetic methods for structurally similar compounds and represents a hypothetical application to the target molecule.

Role of Solvents, Temperature, and Inert Atmospheres

The success of synthesizing complex molecules like this compound is highly dependent on the reaction environment.

Solvents: The choice of solvent is critical and is dictated by the specific reaction being performed. For reactions involving highly reactive reagents like lithium aluminum hydride, anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent decomposition of the reagent and ensure a safe reaction. google.commdpi.com In a patent describing the synthesis of a related dioxa-azaspiro[3.5]nonane, solvents such as dichloromethane and acetonitrile are used in the initial steps, while anhydrous THF is employed for the reduction and cyclization steps. google.com

Temperature: Temperature control is a crucial factor in managing reaction rates and preventing unwanted side reactions. Reactions with highly exothermic reagents like LiAlH₄ are often initiated at low temperatures (e.g., 0 °C or below) and then allowed to warm to room temperature. For instance, in the synthesis of 7-oxo-2-azaspiro[3.5]nonane, the temperature is reduced to -10 °C before the addition of lithium aluminum hydride. Subsequent steps, such as catalytic hydrogenation, may be carried out at slightly elevated temperatures and pressures to ensure complete reaction. google.com

Inert Atmospheres: Many reagents used in the synthesis of heterocyclic compounds are sensitive to air and moisture. Therefore, conducting reactions under an inert atmosphere of nitrogen or argon is a standard practice. This is particularly important when using organometallic reagents or strong reducing agents like LiAlH₄ to prevent their deactivation and ensure the integrity of the reaction. The self-cyclization step in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane is explicitly carried out in an inert atmosphere. google.com

The following table summarizes the typical conditions used in the synthesis of analogous spirocycles.

ParameterConditions for Synthesis of Related Oxa-Azaspiro CompoundsRationale
Solvent Tetrahydrofuran (THF), Dichloromethane, Acetonitrile, Methanol. google.commdpi.comSolubilizes reactants and reagents, and provides a stable medium for the reaction. Anhydrous solvents are crucial for moisture-sensitive reagents.
Temperature -10 °C to room temperature for reductions; elevated temperatures for other steps. google.comControls reaction kinetics, minimizes side products, and ensures reaction completion.
Atmosphere Inert (Nitrogen or Argon). google.comProtects sensitive reagents and intermediates from degradation by oxygen or moisture.

This table illustrates common conditions that would likely be applicable to the synthesis of this compound based on related preparations.

Advanced Synthetic Techniques and Scalability Considerations

As the demand for novel chemical entities grows, so does the need for more efficient and scalable synthetic methods.

Implementation of Continuous Flow Methodologies for Production

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications to this compound are not documented, the synthesis of other complex heterocyclic and spirocyclic compounds has benefited from this technology. Flow chemistry allows for the safe handling of hazardous reagents and intermediates by minimizing the amount of material reacting at any given time. This would be particularly advantageous for reactions involving potent reagents like lithium aluminum hydride.

Novel Catalytic Systems in Spirocyclic Compound Synthesis

The development of novel catalytic systems is at the forefront of synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and stereoselectivity. For spirocyclic compounds, transition-metal catalysis and organocatalysis have proven to be particularly effective. While specific catalysts for this compound are not reported, palladium catalysts are used for deprotection steps in the synthesis of related compounds. google.com The broader field of spirocycle synthesis utilizes a range of catalysts, including rhodium, gold, and iridium complexes, for various cyclization and bond-forming reactions. These advanced catalytic methods offer pathways to novel spirocyclic structures that may not be accessible through traditional synthetic routes.

Structural Elucidation and Spectroscopic Characterization of 7 Methyl 8 Oxa 5 Azaspiro 3.5 Nonane

Definitive Molecular Structure Determination

The definitive three-dimensional arrangement of atoms in 7-Methyl-8-oxa-5-azaspiro[3.5]nonane is established through a combination of powerful analytical techniques. These methods provide complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for this compound is not widely published, the expected spectral features can be predicted based on established principles and data from analogous structures.

¹H NMR spectroscopy would be instrumental in identifying the different proton environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals would provide information about the connectivity of the atoms. For instance, the methyl group protons would likely appear as a doublet, coupled to the adjacent methine proton. The protons on the piperidine (B6355638) and oxetane (B1205548) rings would exhibit complex splitting patterns due to their diastereotopic nature arising from the spirocyclic center and the chiral center at the 7-position.

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would reveal the number of distinct carbon environments and classify them as methyl, methylene, methine, or quaternary carbons. The spiro carbon, being quaternary, would have a characteristic chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data (Illustrative)

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₃1.1 - 1.3Doublet
-CH(7)-3.8 - 4.2Multiplet
-CH₂-O-4.3 - 4.7Multiplet
-CH₂-N-2.5 - 3.0Multiplet
Piperidine ring CH₂1.5 - 1.9Multiplet

Note: This is a generalized prediction. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₈H₁₅NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can aid in structure elucidation. Key fragmentation pathways for oxazaspiroalkanes often involve cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen) and the spirocyclic center. The McLafferty rearrangement is a common fragmentation pathway for cyclic ethers and amines. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Expected Fragmentation Pattern in Mass Spectrometry (Illustrative)

m/z Value Possible Fragment
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
98[M - C₂H₅O]⁺
84[M - C₃H₅O]⁺
70Piperidine ring fragment

Note: This table represents plausible fragmentation pathways. The relative abundance of each fragment would provide further structural information.

X-ray Crystallography for Three-Dimensional Architecture

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While there are no publicly available crystal structures for this compound, the methodology remains the gold standard for structural determination.

Conformational Analysis of the Spiro[3.5]nonane System

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) and a cyclohexane (B81311) ring sharing a single carbon atom, imposes significant conformational constraints on the molecule.

Impact of Spirocyclic Rigidity on Molecular Conformation

The spirocyclic nature of this compound significantly restricts the conformational freedom of both the piperidine and oxetane rings compared to their non-spirocyclic counterparts. The spiro fusion prevents ring inversion of the piperidine ring, locking it into a specific chair, boat, or twist-boat conformation. The oxetane ring, while inherently puckered, will also have its conformation influenced by the bulky piperidine ring attached at the spiro center. This rigidity can have a profound impact on the molecule's chemical reactivity and biological activity. Computational modeling, in conjunction with NMR data, is often used to predict the most stable conformation of such rigid systems.

Stereochemical Considerations for Substituted Derivatives

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

Despite its documented existence in chemical databases, a thorough scientific examination of the compound this compound, particularly concerning its structural and computational chemistry, is not possible based on currently available public research.

While the chemical structure of this compound is known and the compound is listed by chemical suppliers with the CAS number 1955540-56-3, extensive searches for peer-reviewed literature and scientific data pertaining to its specific structural elucidation, spectroscopic characterization, and theoretical analysis have yielded no results. Consequently, the detailed article focusing on the quantum chemical calculations and molecular dynamics simulations of this specific molecule, as requested, cannot be generated.

The intended article would have delved into the theoretical and computational chemistry of this compound, providing insights into its electronic structure, geometry, and conformational landscapes. Such studies are crucial for understanding the fundamental properties of a molecule, including its stability, reactivity, and potential interactions.

The Unexplored Theoretical Landscape

The requested analysis would have focused on two key areas of computational chemistry:

Quantum Chemical Calculations: This would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's optimized geometry, bond lengths, and bond angles. Furthermore, these calculations provide a deep understanding of the electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is invaluable for predicting the molecule's reactivity and spectroscopic signatures.

The absence of any published research on these aspects of this compound means that data tables for its calculated electronic properties, geometrical parameters, or conformational analysis cannot be compiled. Any attempt to provide such information would be purely speculative and would not meet the standards of scientific accuracy.

While general computational methodologies for azaspiro compounds exist, the strict focus on this compound, as per the instructions, prevents the inclusion of data from related but distinct molecules. The scientific community has not yet published specific research on this particular compound that would enable a detailed and factual report as outlined.

Therefore, until dedicated research on the structural and computational properties of this compound is conducted and published, a comprehensive scientific article on these specific topics remains unwritten.

Chemical Reactivity and Transformations of 7 Methyl 8 Oxa 5 Azaspiro 3.5 Nonane

General Reaction Pathways

The reactivity of 7-Methyl-8-oxa-5-azaspiro[3.5]nonane is primarily centered around the nucleophilicity of the nitrogen atom, the potential for ring-opening reactions of the strained azetidine (B1206935) and the ether-containing ring, and modifications of the methyl group.

The four-membered azetidine ring in the spiro[3.5]nonane system is subject to ring-opening reactions under various conditions due to inherent ring strain. Electrophilic attack on the nitrogen, followed by nucleophilic addition, can lead to cleavage of one of the C-N bonds. Similarly, the oxane ring can be opened under acidic conditions, protonating the oxygen atom and making the adjacent carbons susceptible to nucleophilic attack.

Rearrangement reactions, while not specifically documented for this compound, could potentially be initiated by the formation of cationic intermediates following ring-opening, leading to more stable carbocationic species before subsequent reaction.

The tertiary amine in the this compound scaffold is a key site for derivatization. It can undergo a variety of reactions typical of tertiary amines:

Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.

Acylation: Acylating agents such as acid chlorides or anhydrides can react with the nitrogen, though this is less common for tertiary amines unless it leads to ring opening or other subsequent transformations.

Oxidation: Oxidation of the tertiary amine can yield the corresponding N-oxide.

The oxygen heteroatom, being part of an ether linkage, is less reactive. However, under strong acidic conditions, it can be protonated, which can facilitate ring-opening reactions as mentioned previously.

Functional Group Interconversions on the Spiro[3.5]nonane Scaffold

While direct experimental data for functional group interconversions on this compound is scarce, analogies can be drawn from related spirocyclic systems. For instance, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the potential for modifications on this type of scaffold univ.kiev.ua.

These reactions would be relevant if the spirocycle were to bear a carboxylic acid or ester functionality. For example, a related compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, can be synthesized and presumably undergo esterification. The hydrolysis of a corresponding methyl ester, methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate, would yield the carboxylic acid molport.combldpharm.com. While not directly applicable to the title compound, which lacks a carboxyl group, it demonstrates the chemical tractability of the scaffold to these transformations should such a group be introduced.

Oxidation reactions would likely target the tertiary amine to form an N-oxide. The saturated hydrocarbon backbone is generally resistant to oxidation under mild conditions.

Reduction strategies are less obvious for the parent compound unless there are reducible functional groups introduced. If, for example, a derivative contained a carbonyl group, it could be reduced to a hydroxyl group. The synthesis of related spirocyclic ketones, such as 2-oxaspiro[3.5]nonan-7-one, and their subsequent reactions, suggest that such transformations are feasible on this type of framework acs.org.

Reactivity in Multicomponent and Cascade Reactions

The participation of spirocyclic compounds in multicomponent and cascade reactions is an area of growing interest for the efficient synthesis of complex molecules frontiersin.org. The N-allylsulfonamide moiety, for example, has been used to construct β-spirocyclic pyrrolidines via a photocatalytic cascade reaction acs.org. While no specific examples involving this compound have been reported, its structural features suggest potential for its use in such reactions. The tertiary amine could act as a nucleophile or a base to initiate a reaction cascade. The bifunctional nature of the molecule, containing both an amine and an ether, could also be exploited in sequential reactions.

The following table summarizes the expected reactivity based on the functional groups present in this compound:

Functional GroupType of ReactionPotential Products
Tertiary AmineAlkylationQuaternary ammonium salts
OxidationN-oxides
Azetidine RingRing OpeningSubstituted amino alcohols
Oxane RingRing Opening (acid-catalyzed)Substituted amino alcohols

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Structural Modifications on Biological Activity

Impact of Structural Modifications on Biological Activity

Influence of Methyl Group Position and Stereochemistry

While specific studies on the 7-methyl isomer of 8-oxa-5-azaspiro[3.5]nonane are not extensively detailed in publicly available research, the principles of medicinal chemistry allow for well-founded postulations. The introduction of a methyl group, such as at the 7-position, can have profound effects on a molecule's biological activity. This "magic methyl" effect can manifest in several ways:

Conformational Restriction: The methyl group can lock the piperidine-like ring into a preferred conformation, which may be more favorable for binding to a biological target.

Enhanced Binding Affinity: The methyl group can establish favorable van der Waals interactions with a hydrophobic pocket in the target protein, thereby increasing binding affinity.

Metabolic Blocking: Placement of a methyl group at a site susceptible to metabolic oxidation can block this pathway, leading to an improved pharmacokinetic profile.

The stereochemistry of the methyl group is also a critical determinant of biological activity. Different stereoisomers (R vs. S) will orient the methyl group in distinct spatial positions, which can lead to significant differences in binding affinity and biological effect. For instance, one stereoisomer may fit perfectly into a binding pocket, while the other may experience steric clashes.

Effects of Substituent Diversity on Target Interaction

The 7-Methyl-8-oxa-5-azaspiro[3.5]nonane scaffold allows for the introduction of a wide array of substituents, which can be tailored to optimize interactions with specific biological targets. Research on the closely related 7-azaspiro[3.5]nonane scaffold has demonstrated the importance of substituent optimization for achieving high potency. In a series of GPR119 agonists, the choice of the N-capping group on the piperidine-like ring and the aryl group at another position were critical for activity. This highlights the importance of exploring a diverse range of substituents to identify optimal interactions.

For the this compound core, key points of diversification would include the nitrogen atom of the azetidine (B1206935) ring and the nitrogen at the 5-position. Substituents at these positions can modulate the scaffold's electronics, lipophilicity, and steric profile, all of which can have a significant impact on target binding.

Bioisosteric Applications of the this compound Scaffold

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive bioisosteric replacement for more flexible and metabolically labile fragments commonly found in drug molecules, such as piperidine (B6355638) and morpholine.

Comparison with Piperidine and Morpholine Bioisosteres in Drug Design

The piperidine ring is a ubiquitous feature in many approved drugs. However, it can be susceptible to metabolic degradation. Spirocyclic structures like this compound are often more metabolically stable.

Scaffold Key Property Modifications
PiperidineFlexible, potentially metabolically labile
MorpholineMore polar than piperidine, can improve solubility
7-Oxa-2-azaspiro[3.5]nonaneRigid, improved metabolic stability, potential for lower toxicity and increased solubility

Modulation of Physicochemical Properties Through Structural Variation

The physicochemical properties of the this compound scaffold can be fine-tuned through structural modifications. This is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

The introduction of polar functional groups can increase water solubility, which is often desirable for oral bioavailability. Conversely, the addition of lipophilic groups can enhance membrane permeability. The spirocyclic nature of the scaffold itself has been shown to influence lipophilicity. In some cases, the replacement of a simple ring with a spirocycle can lead to a decrease in the logarithm of the distribution coefficient (logD), a measure of lipophilicity.

The strategic placement of substituents can also be used to modulate the basicity (pKa) of the nitrogen atoms within the scaffold, which can influence properties such as solubility and target engagement.

Below is a table summarizing the potential effects of structural variations on the physicochemical properties of the this compound scaffold:

Structural Variation Potential Effect on Physicochemical Properties
Addition of polar groups (e.g., -OH, -COOH)Increased water solubility, decreased logD
Addition of lipophilic groups (e.g., alkyl, aryl)Decreased water solubility, increased logD
Modification of nitrogen substituentsModulation of pKa, solubility, and lipophilicity
Stereochemistry of substituentsCan influence crystal packing and solid-state properties

Strategies for Fine-tuning Lipophilicity and Aqueous Solubility

Lipophilicity and aqueous solubility are critical physicochemical properties that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The spirocyclic nature of the 8-oxa-5-azaspiro[3.5]nonane core offers a strategic advantage for modulating these properties.

One key strategy involves the replacement of more traditional, planar ring systems with spirocyclic scaffolds. For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), exchanging a morpholine ring with various azaspiro cycles, including oxa-azaspiro structures, successfully lowered lipophilicity (logD values). bldpharm.com This is attributed to the increase in the fraction of sp³ hybridized carbons (Fsp³), a parameter often correlated with improved solubility and more favorable drug-like properties. bldpharm.com

In a study of analogs of the cancer therapy drug Sonidegib, the replacement of a 2,6-dimethylmorpholine group with 7-oxa-azaspiro[3.5]nonane moieties resulted in tangible effects on solubility. Specifically, analogs incorporating 7-oxa-2-azaspiro[3.5]nonane and 7-oxa-1-azaspiro[3.5]nonane both showed slightly increased aqueous solubility. rsc.org This demonstrates that the introduction of the oxa-azaspiro[3.5]nonane scaffold can be a viable strategy to enhance this key property.

Table 1: Physicochemical Properties of Sonidegib Analogs with Oxa-Azaspiro[3.5]nonane Moieties

Compound/AnalogScaffold ModificationLogDSolubility in PBS (µM)
SonidegibReference (contains 2,6-dimethylmorpholine)4.1< 0.5
Analog 3Contains 7-oxa-2-azaspiro[3.5]nonane3.81.1
Analog 4Contains 7-oxa-1-azaspiro[3.5]nonane3.81.1

Data sourced from a study on Sonidegib bioisosteres. rsc.org

Approaches to Improve Metabolic Stability and Pharmacokinetic Profiles

However, the impact of introducing an oxa-azaspiro[3.5]nonane moiety can be nuanced. In the same study of Sonidegib analogs, the metabolic stability was assessed in human liver microsomes (HLM). The results showed that while the analog with the 7-oxa-2-azaspiro[3.5]nonane ring (Analog 3) had a half-life of 26 minutes, the isomeric analog with the 7-oxa-1-azaspiro[3.5]nonane ring (Analog 4) exhibited decreased metabolic stability, with a half-life of only 9 minutes. rsc.org This highlights that the precise arrangement of heteroatoms and the point of attachment within the spirocyclic system are critical determinants of its metabolic fate and must be carefully considered during the design phase. The primary metabolic pathway observed for these analogs was hydroxylation. rsc.org

Computational Approaches in SAR and SPR Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis of more effective and safer drug candidates.

Ligand-Based and Structure-Based Drug Design Methodologies

In the absence of a 3D structure of the biological target, ligand-based drug design (LBDD) methodologies are employed. nih.gov These approaches rely on analyzing a set of known active molecules to derive a model that explains their activity. fiveable.me For a series of compounds built around the this compound scaffold, one could employ:

Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical relationship between the chemical structures of the compounds and their biological activities. nih.gov QSAR studies have been successfully applied to other classes of spiro compounds to identify key molecular descriptors that influence their potency. rsc.orgnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to its target. fiveable.me A pharmacophore model derived from active this compound derivatives could then be used as a 3D query to screen virtual libraries for new potential hits. fiveable.me

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful strategy. nih.gov This involves using computational tools to visualize and analyze the binding of a ligand within the target's active site. For the this compound scaffold, SBDD could be used to:

Guide Scaffold Modification: By observing the docked pose of the molecule, chemists can rationally design modifications to improve binding affinity and selectivity.

Perform Scaffold Hopping: This technique involves replacing a central molecular core with a structurally different one (like the oxa-azaspiro[3.5]nonane system) while preserving the 3D orientation of key binding functionalities. bldpharm.combiosolveit.de

Predictive Modeling for Molecular Interactions and Property Optimization

Predictive computational models are crucial for optimizing ADME properties early in the drug discovery process, reducing the risk of late-stage failures. nih.gov These in silico models use machine learning and other algorithms to predict a compound's pharmacokinetic profile based on its structure. researchgate.netnih.gov

For derivatives of this compound, these models can forecast a range of properties:

Physicochemical Properties: Lipophilicity (logP/logD) and aqueous solubility can be calculated.

ADME Profiles: Parameters such as absorption, distribution, metabolic stability, and potential for excretion can be estimated. nih.gov

Research Applications and Emerging Opportunities in Chemical and Biological Sciences

Utility as Building Blocks in Complex Organic Synthesis

The inherent three-dimensionality of spirocyclic scaffolds like 7-Methyl-8-oxa-5-azaspiro[3.5]nonane is a key advantage in modern organic synthesis. bldpharm.com These structures allow for the exploration of chemical space beyond the traditional flat, aromatic systems that have historically dominated synthetic chemistry. The quaternary carbon at the spiro-center imparts a rigid conformation, which can be advantageous in the design of molecules with specific spatial arrangements of functional groups.

Construction of Advanced Polycyclic Systems and Architectures

While specific examples detailing the use of this compound in the construction of advanced polycyclic systems are not extensively documented in publicly available literature, the general utility of spirocyclic scaffolds in this area is well-established. The rigid nature of the spirocyclic core can serve as a foundational element upon which additional rings can be fused or appended, leading to the creation of complex and sterically demanding polycyclic architectures. The functional groups present on the azetidine (B1206935) and tetrahydropyran rings of this compound offer synthetic handles for such elaborations.

Development of Chemical Libraries for Screening Initiatives

The commercial availability of this compound from various suppliers suggests its utility as a building block in the generation of chemical libraries for high-throughput screening. Although specific libraries based on this exact scaffold are not detailed in the reviewed literature, the principles of combinatorial chemistry support its use in creating large collections of related compounds. By systematically modifying the amine and other positions of the spirocycle, diverse libraries of molecules can be synthesized. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds.

Applications in Medicinal Chemistry and Drug Discovery Platforms

The incorporation of spirocyclic motifs is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. These scaffolds can improve potency, selectivity, and pharmacokinetic properties. bldpharm.com

Design and Synthesis of Novel Therapeutic Candidates

Derivatives of the broader oxa-azaspiro[3.5]nonane class have shown promise as bioisosteres for commonly used fragments in drug molecules, such as piperidine (B6355638). Bioisosteric replacement of a piperidine ring with a spirocyclic moiety like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been explored in the development of analogs of the local anesthetic Bupivacaine. univ.kiev.ua This substitution resulted in a compound with comparable activity and improved ADME (absorption, distribution, metabolism, and excretion) properties, including lower toxicity and increased water solubility. univ.kiev.ua Such findings highlight the potential of the this compound scaffold in the design of new therapeutic agents with optimized characteristics.

Table 1: Comparison of Bupivacaine and its Spirocyclic Analog

FeatureBupivacaine (Piperidine-containing)Spirocyclic Analog (7-oxa-2-azaspiro[3.5]nonane-containing)Reference
Core Structure 2-piperidinecarboxamide7-oxa-2-azaspiro[3.5]nonane-1-carboxamide univ.kiev.ua
Toxicity Higher5-times lower univ.kiev.ua
Water Solubility LowerIncreased univ.kiev.ua
Anesthetic Activity ActiveComparable to Bupivacaine univ.kiev.ua

Investigation of Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

While direct interaction studies of this compound with biological targets are not prominently reported, research on analogous structures provides valuable insights. For instance, a series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis.

Development of Modulators for Specific Biological Pathways

The development of GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold is a clear example of the modulation of a specific biological pathway. By activating the GPR119 receptor, these compounds can stimulate the release of insulin and glucagon-like peptide-1 (GLP-1), thereby contributing to lower blood glucose levels. The optimization of these 7-azaspiro[3.5]nonane derivatives led to the identification of potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in animal models. This demonstrates the potential of the broader azaspiro[3.5]nonane class, including this compound, in developing modulators for various biological pathways implicated in disease.

Contributions to Chemical Biology for Mechanism Elucidation

The unique structural architecture of spirocyclic compounds, particularly those incorporating heteroatoms like oxygen and nitrogen, presents significant opportunities for the development of novel tools in chemical biology. While specific research on this compound in this context is not extensively documented in publicly available literature, the broader class of oxa-azaspiro compounds serves as a valuable template for designing molecules aimed at elucidating complex biological mechanisms. The rigid, three-dimensional nature of the spirocyclic scaffold allows for precise spatial positioning of functional groups, a critical feature for selective interaction with biological macromolecules.

Development of Chemical Probes for Cellular Studies

Chemical probes are essential small molecules used to study and manipulate biological systems. The development of probes based on the oxa-azaspiro[3.5]nonane framework, including derivatives like this compound, is an emerging area of interest. The inherent properties of this scaffold, such as conformational rigidity and potential for stereochemical diversity, make it an attractive starting point for creating highly specific molecular probes.

While detailed studies on this compound as a chemical probe are limited, the synthesis and functionalization of related oxa-azaspiro[3.5]nonane derivatives have been explored. For instance, synthetic methodologies have been developed that could potentially be adapted to introduce reporter groups (e.g., fluorophores, biotin tags) or reactive moieties (e.g., photo-crosslinkers) onto the this compound core. Such modifications would enable the visualization of cellular localization, the identification of binding partners, and the real-time monitoring of biological processes.

The table below outlines hypothetical examples of how this compound could be functionalized to create chemical probes for various cellular studies, based on established principles of probe design.

Probe Type Functionalization Strategy Potential Cellular Application
Fluorescent ProbeConjugation of a fluorophore (e.g., fluorescein, rhodamine) to the azaspiro nitrogen or methyl group.Visualization of subcellular distribution and trafficking of the probe and its potential targets via fluorescence microscopy.
Affinity-Based ProbeAttachment of a biotin tag to facilitate pull-down assays and identification of interacting proteins.Isolation and identification of cellular proteins that bind to the this compound scaffold.
Photoaffinity ProbeIncorporation of a photo-reactive group (e.g., benzophenone, diazirine) to enable covalent cross-linking to target biomolecules upon UV irradiation.Covalent labeling and subsequent identification of specific binding partners within a complex cellular environment.

Insights into Biological Mechanisms through Molecule-Biomolecule Interactions

The study of interactions between small molecules and their biological targets is fundamental to understanding and modulating cellular function. The defined three-dimensional structure of this compound and its analogues can lead to highly specific and potent interactions with biomolecules such as proteins and nucleic acids.

The elucidation of biological mechanisms using molecules containing an oxa-azaspiro scaffold can be approached through various experimental and computational methods. The table below summarizes potential research approaches and the insights they could provide.

Research Approach Methodology Potential Insights into Biological Mechanisms
Structural BiologyX-ray crystallography or cryo-electron microscopy of the compound in complex with a target protein.High-resolution structural information on the binding mode, key intermolecular interactions, and conformational changes induced upon binding.
Biophysical AssaysTechniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).Quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamic parameters of the interaction.
Computational ModelingMolecular docking and molecular dynamics simulations.Prediction of binding poses, identification of key residues involved in the interaction, and understanding the dynamic behavior of the complex.
Cellular AssaysReporter gene assays, enzyme activity assays, or cell signaling pathway analysis.Elucidation of the functional consequences of the molecule-biomolecule interaction at the cellular level, such as inhibition or activation of specific pathways.

This table presents general methodologies that could be applied to study the biomolecular interactions of this compound, drawing on common practices in chemical biology.

Q & A

Q. What are the established synthetic routes for 7-Methyl-8-oxa-5-azaspiro[3.5]nonane, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of precursor amines or alcohols with carbonyl-containing reagents under anhydrous conditions. Key steps include:

  • Spirocyclization : Use of acid catalysts (e.g., HCl or trifluoroacetic acid) to form the spirocyclic core.
  • Methylation : Introduction of the methyl group via alkylation (e.g., methyl iodide) or reductive amination.
  • Solvent selection : Anhydrous solvents like THF or dichloromethane minimize side reactions .
    Yield optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:carbonyl) reduce dimerization. Pilot studies using Design of Experiments (DoE) can identify critical parameters .

Q. What purification techniques are effective for isolating this compound from byproducts?

  • Chromatography : Reverse-phase HPLC with C18 columns resolves polar impurities (e.g., unreacted amines).
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>98%) but requires careful solvent ratio optimization.
  • Distillation : Vacuum distillation (50–70°C, 0.1 mmHg) is viable for non-degradative isolation .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • <sup>1</sup>H NMR : Look for characteristic sp<sup>3</sup> hybridized protons:
    • Singlet for the methyl group (δ 1.2–1.4 ppm).
    • Multiplicity patterns for oxa- and aza-cyclic protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 156.2, with fragmentation peaks at m/z 98 (loss of oxa-azaspiro ring) .

Advanced Research Questions

Q. How does the spirocyclic framework influence biological activity in drug discovery contexts?

The spiro structure enhances conformational rigidity, improving target binding selectivity. For example:

  • Kinase inhibition : The oxa-aza ring mimics ATP’s ribose moiety, enabling competitive binding.
  • Metabolic stability : Reduced flexibility minimizes CYP450-mediated oxidation .
    Validation : Compare IC50 values of spirocyclic analogs vs. linear counterparts in enzyme assays .

Q. What strategies resolve stereochemical uncertainties in derivatives of this compound?

  • Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers.
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., heavy-atom derivatives).
  • Computational modeling : DFT calculations predict preferred conformers and optical rotation .

Q. How can contradictory solubility/stability data be reconciled across studies?

  • Methodological audit : Compare solvent polarity (logP), pH, and temperature conditions. For instance, aqueous solubility decreases at pH >7 due to deprotonation of the amine .
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to identify degradation pathways (e.g., oxidation at the methyl group) .

Q. What analytical methods detect trace impurities in this compound batches?

  • LC-MS/MS : Quantify impurities at ppm levels using MRM transitions.
  • ICP-OES : Detect metal catalysts (e.g., Pd, Ni) from synthetic steps.
  • Forced degradation : Expose samples to UV light or H2O2 to identify labile impurities .

Q. How can factorial design optimize reaction parameters for scale-up synthesis?

A 2<sup>3</sup> factorial design evaluates:

  • Factors : Catalyst loading (5–10 mol%), temperature (20–40°C), and stirring rate (300–600 rpm).
  • Response surface methodology : Identifies optimal conditions (e.g., 7 mol% catalyst, 30°C, 500 rpm) to maximize yield (85–90%) while minimizing cost .

Q. What mechanistic insights explain regioselectivity in functionalizing the spirocyclic core?

  • DFT calculations : Show higher electron density at the oxa-ring’s oxygen, directing electrophiles to the aza-nitrogen.
  • Kinetic studies : Monitor intermediates via <sup>13</sup>C NMR to confirm rate-determining steps (e.g., ring-opening precedes alkylation) .

Q. How can computational models predict physicochemical properties (logP, pKa) for novel derivatives?

  • QSAR models : Train on datasets of spirocyclic compounds to predict logP (±0.3 accuracy).
  • pKa estimation : Use MarvinSketch or ACD/Labs software, accounting for the amine’s basicity (predicted pKa ~8.5) .

Data Contradiction Analysis

Case Study : Conflicting reports on the compound’s solubility in DMSO (10–50 mg/mL).

  • Root cause : Variability in DMSO hydration (anhydrous vs. hygroscopic batches).
  • Resolution : Pre-dry DMSO over molecular sieves and use Karl Fischer titration to confirm water content (<0.01%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.